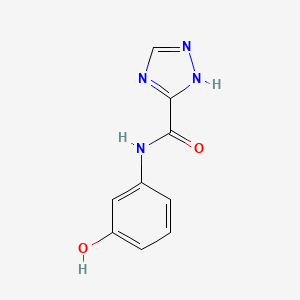
N-(2-tert-butylphenyl)-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-N'-(2-ethoxyphenyl)urea, commonly known as TBE-31, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea-based compounds and is known for its potential therapeutic applications.
作用機序
The mechanism of action of TBE-31 is not fully understood. However, it is believed to act through multiple pathways. In a study conducted by Zhang et al., TBE-31 was found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. Similarly, TBE-31 has been shown to inhibit the replication of the hepatitis B virus by targeting the viral polymerase. Further studies are required to elucidate the exact mechanism of action of TBE-31.
Biochemical and Physiological Effects:
TBE-31 has been found to exhibit several biochemical and physiological effects. In a study conducted by Zhu et al., TBE-31 was found to induce apoptosis in human liver cancer cells by activating the caspase-3 pathway. Similarly, TBE-31 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. TBE-31 has also been found to reduce the levels of ALT and AST, which are markers of liver damage.
実験室実験の利点と制限
TBE-31 has several advantages for lab experiments. It is easy to synthesize and purify, and its anticancer and antiviral activities make it a promising compound for further research. However, TBE-31 has certain limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of TBE-31 is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on TBE-31. One area of interest is its potential as a therapeutic agent for liver cancer and hepatitis B. Further studies are required to elucidate the exact mechanism of action of TBE-31 and to optimize its pharmacological properties. Another area of interest is the development of TBE-31 derivatives with improved solubility and potency. Additionally, TBE-31 can be used as a lead compound for the development of new urea-based compounds with potential therapeutic applications.
Conclusion:
In conclusion, TBE-31 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anticancer, antiviral, and anti-inflammatory properties and has been found to inhibit the growth of human liver cancer cells and the replication of the hepatitis B virus. However, further studies are required to elucidate the exact mechanism of action of TBE-31 and to optimize its pharmacological properties. TBE-31 has several advantages for lab experiments, but its low solubility in water and the lack of understanding of its mechanism of action can make it challenging to use in certain experiments.
合成法
The synthesis of TBE-31 involves the reaction of 2-tert-butylphenyl isocyanate with 2-ethoxyaniline in the presence of a base. The reaction results in the formation of TBE-31 as a white solid with a yield of 70-80%. The purity of the compound can be achieved through recrystallization from a suitable solvent.
科学的研究の応用
TBE-31 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In a study conducted by Liu et al., TBE-31 was found to inhibit the growth of human liver cancer cells both in vitro and in vivo. Similarly, TBE-31 has shown promising results in inhibiting the replication of the hepatitis B virus in vitro. In another study, TBE-31 was found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(2-tert-butylphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-5-23-17-13-9-8-12-16(17)21-18(22)20-15-11-7-6-10-14(15)19(2,3)4/h6-13H,5H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSLHQUXIRDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)
![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)



![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)